4-((Benzyloxy)methyl)benzaldehyde
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Overview
Description
4-((Benzyloxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is a benzaldehyde derivative where a benzyloxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-((Benzyloxy)methyl)benzoic acid.
Reduction: 4-((Benzyloxy)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-((Benzyloxy)methyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)benzaldehyde involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as an electrophile in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzaldehyde
- 4-(Methoxy)benzaldehyde
- 4-(Ethoxy)benzaldehyde
Comparison
4-((Benzyloxy)methyl)benzaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives. For instance, 4-(Benzyloxy)benzaldehyde has a similar structure but lacks the methyl group, leading to differences in reactivity and applications.
Properties
CAS No. |
216384-72-4 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-10H,11-12H2 |
InChI Key |
WDOACPFJZBNRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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